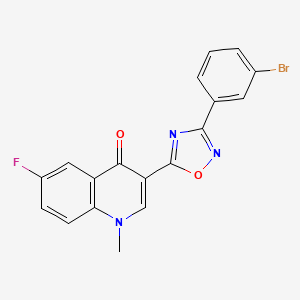

1-(2,4-Difluorophenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

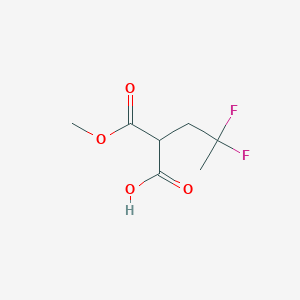

The compound “1-(2,4-Difluorophenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-) which is a common functional group in organic chemistry and is known for its role in protein structures. The molecule also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Pyrimidines are part of many important biomolecules, including DNA and RNA .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The difluorophenyl group would likely contribute to the overall polarity of the molecule, while the pyrimidine ring could potentially participate in aromatic stacking interactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the difluorophenyl group could potentially make the compound more lipophilic, which could affect its solubility in different solvents .Applications De Recherche Scientifique

Cyclocondensation Reactions

Cyclocondensation reactions are a fundamental process in organic chemistry for synthesizing heterocyclic compounds. A study by Bonacorso et al. (2003) reported the synthesis of a novel series of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones, utilizing a reaction that involves components structurally related to the query compound. This research demonstrates the utility of such reactions in creating compounds with potential applications in pharmaceuticals and agrochemicals (Bonacorso et al., 2003).

Hydrogen Bonding and Foldamer Studies

The study of complexation-induced unfolding of heterocyclic ureas by Corbin et al. (2001) explored the conformational behavior of heterocyclic ureas, including those similar to the query compound, in the context of hydrogen bonding and foldamer research. This work contributes to our understanding of how such compounds can form multiply hydrogen-bonded complexes, with implications for the design of molecular recognition systems and self-assembling materials (Corbin et al., 2001).

Antitumor and Anticancer Activity

Research by Venkateshwarlu et al. (2014) investigated the synthesis and evaluation of novel O-Mannich bases of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones for their in vitro and in vivo antitumor/anticancer activity. Although not directly mentioning the specific compound , this study highlights the potential of structurally related dihydropyrimidinones in developing new therapeutic agents (Venkateshwarlu et al., 2014).

Spectroscopic Studies of Urea Adducts

Aitken and Onyszchuk (1985) conducted spectroscopic studies on cyclic urea adducts with organometallic compounds, providing insights into the coordination chemistry and electronic structure of complexes involving urea derivatives. This research is relevant for understanding the interaction mechanisms of urea compounds with metals, which is crucial for catalysis and material science applications (Aitken & Onyszchuk, 1985).

Synthesis of Pyrimidine-4(3H)-ones

Sokolenko et al. (2017) demonstrated the utility of methyl 3-(dimethylamino) acrylates in synthesizing 2,5-substituted 4(3H)-pyrimidones, a process that could be applied to the synthesis of compounds structurally related to the query chemical. This research underscores the versatility of such compounds in organic synthesis, particularly in creating molecules with potential biological activity (Sokolenko et al., 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(2,4-difluorophenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N5O/c1-8-13(9(2)19-14(18-8)22(3)4)21-15(23)20-12-6-5-10(16)7-11(12)17/h5-7H,1-4H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEENNIUPUCQILK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2476498.png)

![2-(4-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2476499.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2476500.png)

![[6-(3-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2476501.png)

![2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine](/img/structure/B2476502.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476503.png)

![3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2476508.png)

![7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate](/img/structure/B2476510.png)

![N-(2-Methylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2476511.png)

![4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2476519.png)